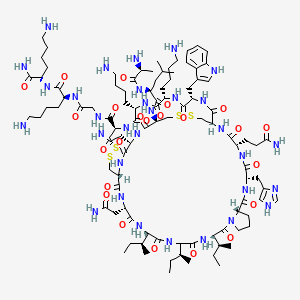
tertiapin-Q
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tertiapin-Q (TPN-Q) is a modified version of the natural honey bee venom peptide tertiapin. The modification involves replacing a methionine residue with glutamine to enhance stability and retain high-affinity inhibition of specific K+ channels without the susceptibility to oxidation that affects the parent compound (Jin & Lu, 1999).
Synthesis Analysis
The synthesis of TPN-Q was achieved by substituting methionine with glutamine in tertiapin, to overcome the reduced affinity caused by the oxidation of methionine in the native peptide. This modification has resulted in a stable compound that retains the high-affinity inhibition characteristics of the original molecule, making TPN-Q a valuable tool for studying inward-rectifier K+ channels (Jin & Lu, 1999).
Molecular Structure Analysis
The molecular structure of tertiapin and by extension TPN-Q, characterized using techniques like nuclear magnetic resonance (NMR), reveals a compact structure with a distinct α-helical region critical for its interaction with targeted K+ channels. This structure underpins the mechanism by which TPN-Q inhibits its target channels by fitting its α-helix into the vestibule of the K+ pore (Xu & Nelson, 1993).
Chemical Reactions and Properties
TPN-Q's interaction with inward-rectifier K+ channels is a bimolecular reaction where one TPN-Q molecule binds to one channel. This binding is facilitated by the α-helical structure of TPN-Q, which plugs into the K+ channel's vestibule. This mechanism of action differentiates TPN-Q from other channel inhibitors that may use different interaction surfaces, such as β-sheets (Jin, Klem, Lewis, & Lu, 1999).
Physical Properties Analysis
The physical properties of TPN-Q, such as its stability against oxidation and high affinity for certain K+ channels, are central to its utility as a molecular probe. Unlike the native tertiapin, TPN-Q's resistance to oxidation allows for more consistent and reliable application in research settings, expanding the understanding of K+ channel function and regulation (Jin & Lu, 1999).
Chemical Properties Analysis
The chemical properties of TPN-Q, including its interaction with and inhibition of specific K+ channels, are critical for its application in studying the physiological and pharmacological roles of these channels. The specificity and mechanism of action of TPN-Q provide insights into the structural and functional aspects of target channels, facilitating the development of new therapeutic strategies for conditions related to K+ channel dysregulation (Jin, Klem, Lewis, & Lu, 1999).
Wissenschaftliche Forschungsanwendungen
Blocking Large Conductance K+ Channels : Tertiapin-Q inhibits large conductance K+ channels (BK or MaxiK) and inwardly rectifying GIRK1+GIRK2 channels, with implications for pain physiology and therapy (Kanjhan et al., 2005).
Inhibition Mechanism of K+ Channels : Tertiapin-Q inhibits ROMK1 and GIRK1/4 channels, with its alpha helix playing a key role in blocking the K+ pore (Jin et al., 1999).
Interaction with Extracellular Protons : The inhibition of channels by Tertiapin-Q is affected by extracellular pH, which mainly reflects titration of a histidine residue in Tertiapin-Q (Ramu et al., 2001).
Effect on Cardiac Myocytes : Tertiapin selectively blocks muscarinic K+ channels in rabbit cardiac myocytes, which can help in understanding the parasympathetic regulation of the heart beat (Kitamura et al., 2000).
Synthesis of a Stable Form : Tertiapin-Q was developed to overcome the reduction in affinity due to oxidation of Methionine residue in Tertiapin, making it a useful probe for studying inward-rectifier K+ channels (Jin & Lu, 1999).
Nanoparticle Bioconjugates for Membrane Depolarization : Gold nanoparticle bioconjugates of Tertiapin-Q target inward rectifier potassium channels and depolarize membrane potential, offering a research tool for ion channel activity and cellular membrane potential modulation (Muroski et al., 2019).
Role in Atrial Tachycardia Remodeling : Tertiapin-Q is shown to have a potential role in atrial tachycardia remodeling effects on atrial repolarization and arrhythmias (Cha et al., 2006).
Interaction with Calmodulin : Tertiapin interacts specifically with calmodulin in the presence of Ca2+, which may suggest a role in the toxic effect of tertiapin in nervous tissue (Miroshnikov et al., 1983).
Predicted Structure of a Potent Blocker of Kir2.1 : Tertiapin-Q shows potential as a structural template for developing compounds to treat diseases mediated by Kir2.1 channel subfamily, such as cardiac arrhythmia (Hilder & Chung, 2013).
Role in Acetylcholine-Induced Atrioventricular Blocks : Tertiapin underlines the role of IKACh in acetylcholine-induced atrioventricular blocks, emphasizing its importance in cardiac conduction (Drici et al., 2000).
Safety And Hazards
Tertiapin-Q is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . More safety information can be found in the Safety Data Sheet .
Zukünftige Richtungen
Tertiapin-Q has shown potential in the treatment of sinus node dysfunction (SND) and atrioventricular conduction in mouse models of primary bradycardia . It significantly improved the heart rate of certain mouse strains . The development of pharmacological IKACh inhibitors for the management of SND and conduction disease is a viable approach . More information about future directions can be found in the papers titled "Sinus node dysfunction: current understanding and future directions…" and "Novel molecular targets for atrial fibrillation therapy" .
Eigenschaften
IUPAC Name |
(1R,4S,7S,10S,16S,22S,25S,28R,33R,36S,39S,42S,49R,52S)-36,39-bis(4-aminobutyl)-N-[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-25,52-bis(2-amino-2-oxoethyl)-4-(3-amino-3-oxopropyl)-49-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-16,19,22-tris[(2S)-butan-2-yl]-7-(1H-imidazol-4-ylmethyl)-42-(1H-indol-3-ylmethyl)-3,6,9,15,18,21,24,27,35,38,41,44,50,53-tetradecaoxo-30,31,46,47-tetrathia-2,5,8,14,17,20,23,26,34,37,40,43,51,54-tetradecazatricyclo[26.16.10.010,14]tetrapentacontane-33-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C100H163N31O23S4/c1-10-52(6)79-98(152)129-80(53(7)11-2)99(153)130-81(54(8)12-3)100(154)131-37-23-30-74(131)97(151)123-67(40-57-44-110-50-113-57)91(145)118-64(31-32-75(106)132)88(142)125-71-47-157-158-48-72(126-89(143)65(38-51(4)5)119-83(137)55(9)105)95(149)121-68(41-76(107)133)92(146)127-73(96(150)122-69(42-77(108)134)93(147)128-79)49-156-155-46-70(84(138)112-45-78(135)114-61(27-16-20-34-102)85(139)115-60(82(109)136)26-15-19-33-101)124-87(141)63(29-18-22-36-104)116-86(140)62(28-17-21-35-103)117-90(144)66(120-94(71)148)39-56-43-111-59-25-14-13-24-58(56)59/h13-14,24-25,43-44,50-55,60-74,79-81,111H,10-12,15-23,26-42,45-49,101-105H2,1-9H3,(H2,106,132)(H2,107,133)(H2,108,134)(H2,109,136)(H,110,113)(H,112,138)(H,114,135)(H,115,139)(H,116,140)(H,117,144)(H,118,145)(H,119,137)(H,120,148)(H,121,149)(H,122,150)(H,123,151)(H,124,141)(H,125,142)(H,126,143)(H,127,146)(H,128,147)(H,129,152)(H,130,153)/t52-,53-,54-,55-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,79-,80?,81-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOKDEHVCCTTJF-VJPNZKQTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)C(=O)NC(C(=O)N1)CC(=O)N)CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)N)CCC(=O)N)CC6=CNC=N6)C(C)CC)C(C)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)C(=O)N[C@H](C(=O)N1)CC(=O)N)CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)CCC(=O)N)CC6=CNC=N6)[C@@H](C)CC)[C@@H](C)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C100H163N31O23S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2295.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tertiapin-Q | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

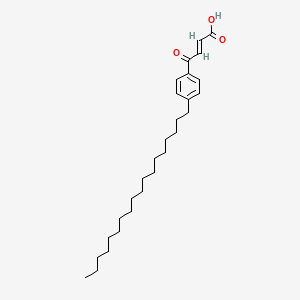



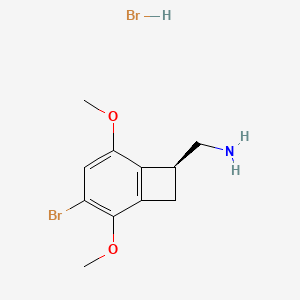

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)
![7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B1139084.png)
![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)

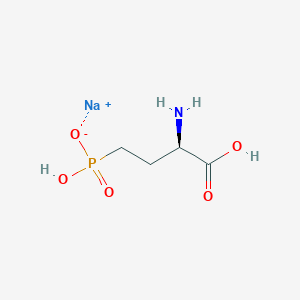
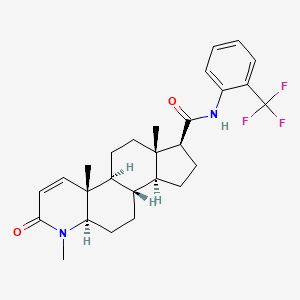
![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)